molecular formula C14H15BrClF4NO2 B13100773 (R)-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride CAS No. 1427514-90-6

(R)-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride

Cat. No.: B13100773
CAS No.: 1427514-90-6
M. Wt: 420.62 g/mol
InChI Key: GJILKLKFYJOFHV-UTONKHPSSA-N
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Description

®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple fluorine atoms, a bromine atom, and an amino group attached to a tetrahydronaphthalene ring system.

Preparation Methods

The synthesis of ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride involves several steps. The synthetic route typically starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the bromine and fluorine atoms. The amino group is then added through a substitution reaction. The final step involves the esterification of the compound to form the ethyl ester, followed by the formation of the hydrochloride salt.

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms, which are important in medicinal chemistry.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: Its potential as a pharmaceutical intermediate or as a lead compound for drug development is of significant interest.

    Industry: The compound’s properties may make it useful in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through its amino group and other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific targets and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride include other fluorinated naphthalene derivatives and brominated amino compounds. These compounds share some structural features but may differ in the number and position of fluorine and bromine atoms, as well as the presence of other functional groups. The uniqueness of ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

CAS No.

1427514-90-6

Molecular Formula

C14H15BrClF4NO2

Molecular Weight

420.62 g/mol

IUPAC Name

ethyl 2-[(1R)-1-amino-7-bromo-4,4-difluoro-2,3-dihydronaphthalen-1-yl]-2,2-difluoroacetate;hydrochloride

InChI

InChI=1S/C14H14BrF4NO2.ClH/c1-2-22-11(21)14(18,19)12(20)5-6-13(16,17)9-4-3-8(15)7-10(9)12;/h3-4,7H,2,5-6,20H2,1H3;1H/t12-;/m1./s1

InChI Key

GJILKLKFYJOFHV-UTONKHPSSA-N

Isomeric SMILES

CCOC(=O)C([C@]1(CCC(C2=C1C=C(C=C2)Br)(F)F)N)(F)F.Cl

Canonical SMILES

CCOC(=O)C(C1(CCC(C2=C1C=C(C=C2)Br)(F)F)N)(F)F.Cl

Origin of Product

United States

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